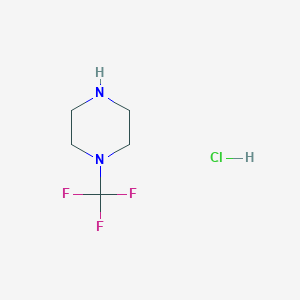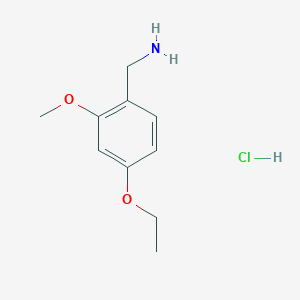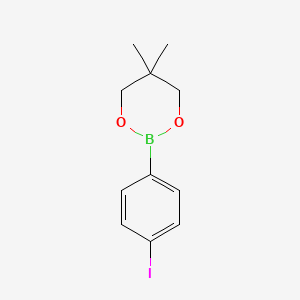
2-(4-碘苯基)-5,5-二甲基-1,3,2-二氧杂硼环烷
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科学研究应用
-
Application in Aquatic Bacterial Research
- Field : Microbiology
- Summary : The compound is used as an indicator of prior respiratory activity in aquatic bacteria .
- Method : The compound is used in the form of INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), a tetrazolium salt. It is used to estimate electron transport system rates based on the reduction of tetrazolium salts .
- Results : The amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The compound is synthesized from 2,4,6-triphenyl-1,3,5-trimethylbenzene, using [bis (trifluoroacetoxy)iodo]benzene as the iodinating agent .
- Method : The compound is obtained by iodinating 2,4,6-triphenyl-1,3,5-trimethylbenzene with PIFA and iodine in chloroform, at room temperature .
- Results : The title compound was obtained in a 60% yield after purification .
-
Application in Nonlinear Optics
-
Application in Cellular Toxicity Studies
- Field : Toxicology
- Summary : The compound is used as an indicator of cellular toxicity in aquatic bacteria .
- Method : The compound is used in the form of INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), a tetrazolium salt. It is used to estimate the toxicity levels based on the reduction of tetrazolium salts .
- Results : The toxicity of INT invalidates the interpretation of the rate of in vivo INT reduction to formazan as a proxy for oxygen consumption rates .
-
Application in Organic Compound Synthesis
- Field : Organic Chemistry
- Summary : The compound undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group ortho to the hydroxy group of the phenol, which can be followed by cyclization to form heterocycles .
- Method : The compound is prepared by treatment of 2-chloromercuriphenol with iodine .
- Results : The compound is a pale yellow solid that melts near room temperature .
- Application in Neurological Imaging
- Field : Neurology
- Summary : The compound is used in the form of [123I] N -ω-fluoropropyl-2β-carbomethoxy-3β- (4-iodophenyl)nortropane ([123I]FP-CIT) in single-photon emission computed tomography (SPECT) imaging .
- Method : [123I]FP-CIT SPECT is commonly used in routine clinical studies to exclude or detect a loss of striatal dopamine transporters (DATs) in individual patients with a movement disorder or dementia .
- Results : The results of [123I]FP-CIT SPECT studies in healthy controls and patients with movement disorders and dementia characterised by a loss of striatal DATs (e.g. Parkinson’s disease and dementia with Lewy bodies) have been described .
安全和危害
This involves studying the potential risks associated with handling or exposure to the compound. It can include toxicity data, safety precautions, and disposal methods.
未来方向
This involves discussing potential future research directions. It can include potential applications of the compound, unanswered questions about its properties or reactivity, and suggestions for further studies.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
属性
IUPAC Name |
2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCLZFCRZKJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



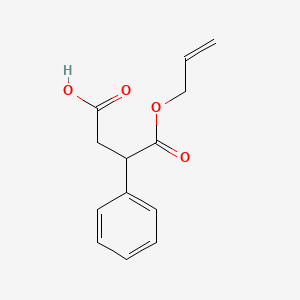
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
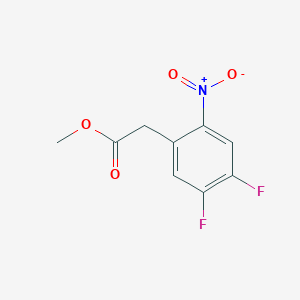
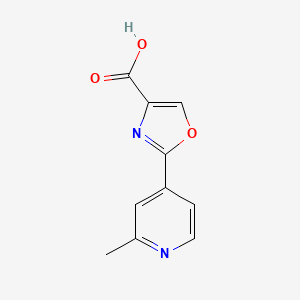
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
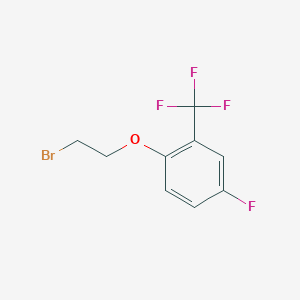
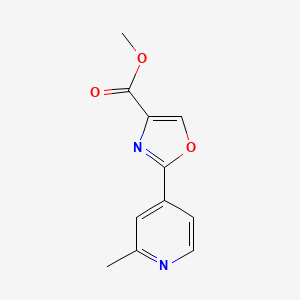
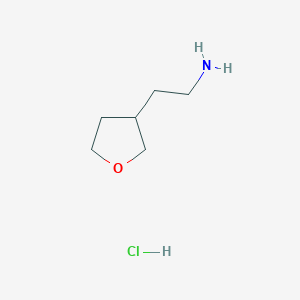
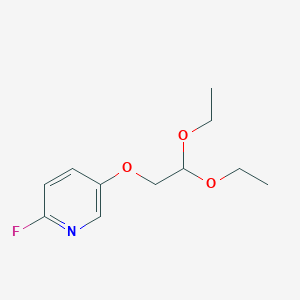
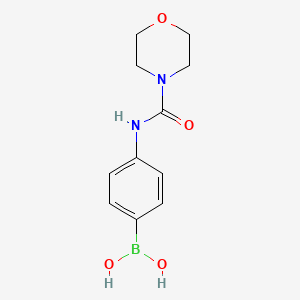
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
